Cas no 61869-07-6 (1,3-Dioxolane-4-methanol,2-(iodomethyl)-)
61869-07-6 structure
Product Name:1,3-Dioxolane-4-methanol,2-(iodomethyl)-
1,3-Dioxolane-4-methanol,2-(iodomethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dioxolane-4-methanol,2-(iodomethyl)-
- [2-(Iodomethyl)-1,3-dioxolan-4-yl]methanol
- 2-(Iodomethyl)-1,3-dioxolane-4-methanol
- 2-(Iodomethyl)-dioxolane-4-methanol
- 2-Iodomethyl-4-hydroxymethyl-1,3-dioxolane
- 2-Jodmethyl-4-hydroxymethyl-1,3-dioxolan
- 2-Jodmethyl-4-hydroxymethyl-1,3-dioxolan [German]
- 4-Hydroxymethyl-2-iodomethyl-1,3-dioxolane
- BRN 5327600
- Dioxolane
- Domiodol [USAN:INN]
- Domiodolum
- Domiodolum [INN-Latin]
- Domiodolum [Latin]
- MG 13608
- Mucolitico
- UNII-C1PXF8V06N
-
- Inchi: 1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2
- InChI Key: NEIPZWZQHXCYDV-UHFFFAOYSA-N
- SMILES: ICC1OCC(CO)O1
Computed Properties
- Exact Mass: 243.95917
- Monoisotopic Mass: 243.96
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 88.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7A^2
- XLogP3: 0.4
Experimental Properties
- Density: 1.887
- Boiling Point: 292.1°C at 760 mmHg
- Flash Point: 130.5°C
- Refractive Index: 1.546
- PSA: 38.69
1,3-Dioxolane-4-methanol,2-(iodomethyl)- Security Information
- Toxicity:LD50 in male, female mice (mg/kg): 79, 89 i.p.; 140, 145 orally (Riva)
1,3-Dioxolane-4-methanol,2-(iodomethyl)- Related Literature
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
61869-07-6 (1,3-Dioxolane-4-methanol,2-(iodomethyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent